

molecular structure and formula of 2,7-Diiodophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Diiodophenanthrene-9,10-dione

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An In-depth Technical Guide to 2,7-Diiodophenanthrene-9,10-dione

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis of **2,7-Diiodophenanthrene-9,10-dione**. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its properties and potential applications based on related compounds.

Molecular Structure and Properties

2,7-Diiodophenanthrene-9,10-dione is a halogenated derivative of phenanthrene-9,10-dione. Its core structure consists of a phenanthrenequinone framework with two iodine atoms substituted at the 2 and 7 positions.

Molecular Formula: $C_{14}H_6I_2O_2$ [\[1\]](#)

Structure:

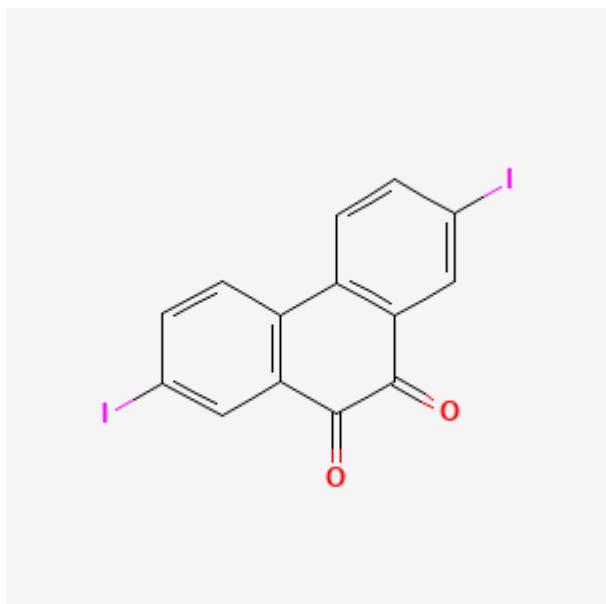


Image Source: PubChem CID 591321

Quantitative Data Summary

A summary of the key quantitative data for **2,7-Diiodophenanthrene-9,10-dione** is presented in the table below. It is important to note that much of the available data is computed, as experimental data for this specific compound is limited in publicly accessible literature.

Property	Value	Source
Molecular Weight	460.00 g/mol	PubChem[1]
Exact Mass	459.84572 Da	PubChem[1]
CAS Number	16218-32-9	PubChem[1]
IUPAC Name	2,7-diiodophenanthrene-9,10-dione	PubChem[1]
SMILES	<chem>C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I</chem>	PubChem[1]
Topological Polar Surface Area	34.1 Å ²	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Proposed Synthesis Protocol

While a specific, experimentally validated protocol for the synthesis of **2,7-Diiodophenanthrene-9,10-dione** is not readily available in the reviewed literature, a plausible synthetic route can be proposed by analogy to the synthesis of its dibromo counterpart, 2,7-dibromophenanthrene-9,10-dione.[2] The proposed method involves the direct electrophilic iodination of the phenanthrene-9,10-dione backbone.

Proposed Reaction:

Phenanthrene-9,10-dione + I₂/Oxidizing Agent → **2,7-Diiodophenanthrene-9,10-dione**

Detailed Proposed Methodology:

- Materials:
 - Phenanthrene-9,10-dione

- Iodine (I₂)
- An oxidizing agent (e.g., periodic acid, nitric acid)
- Concentrated sulfuric acid (as a solvent and catalyst)
- Deionized water
- Appropriate organic solvent for purification (e.g., ethanol, acetic acid)
- Procedure:
 - In a fume hood, dissolve phenanthrene-9,10-dione in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.
 - Add elemental iodine to the solution.
 - Slowly add the oxidizing agent to the reaction mixture. The choice of oxidizing agent is crucial for the in-situ generation of the electrophilic iodine species.
 - Stir the reaction mixture at room temperature for a specified period. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
 - Upon completion, carefully pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the crude product.
 - Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual acid.
 - Purify the crude product by recrystallization from a suitable organic solvent.
- Note: This is a proposed protocol based on analogous reactions. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require experimental optimization.

Potential Applications in Drug Development

Phenanthrene-9,10-dione and its derivatives have been the subject of extensive research in medicinal chemistry due to their wide range of biological activities.[3] While direct biological studies on **2,7-Diiodophenanthrene-9,10-dione** are scarce, the known activities of related compounds suggest its potential as a scaffold for the development of new therapeutic agents.

Anticancer Potential:

Numerous derivatives of phenanthrene-9,10-dione have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species. The introduction of iodine atoms at the 2 and 7 positions could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its anticancer activity and selectivity.

Other Potential Biological Activities:

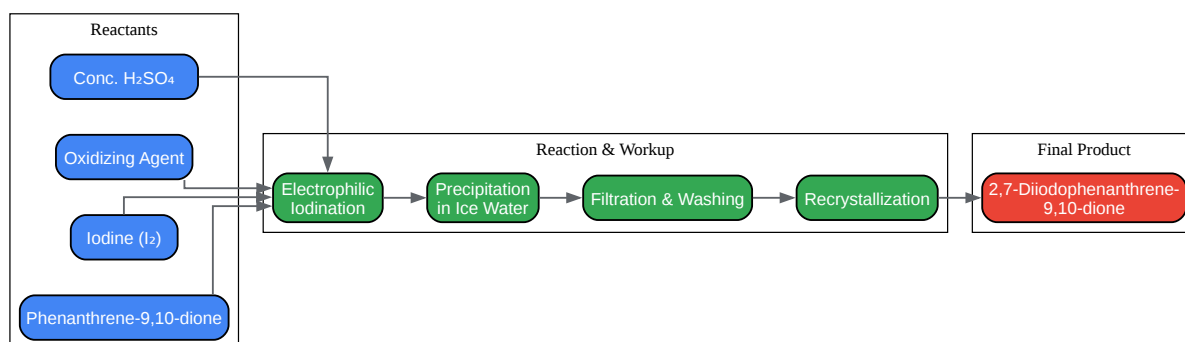
Derivatives of the parent compound have also been investigated for other therapeutic applications, including as:

- Antimicrobial agents
- Antiviral agents
- Enzyme inhibitors

The presence of iodine atoms could also make this compound a candidate for applications in bioimaging, such as in X-ray contrast agents or as a heavy-atom derivative for protein crystallography.

Workflow and Logical Relationships

The following diagram illustrates the proposed synthesis workflow for **2,7-Diiodophenanthrene-9,10-dione**.



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Caption: Proposed synthesis workflow for **2,7-Diiodophenanthrene-9,10-dione**.

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- To cite this document: BenchChem. [molecular structure and formula of 2,7-Diiodophenanthrene-9,10-dione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096020#molecular-structure-and-formula-of-2-7-diiodophenanthrene-9-10-dione]

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